molecular formula C21H16N4O5S B2880208 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 333747-23-2

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2880208
CAS No.: 333747-23-2
M. Wt: 436.44
InChI Key: SPZSTCTWSQCPCI-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O5S and its molecular weight is 436.44. The purity is usually 95%.
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Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H19N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : Not specified in the sources.

The structure features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antihistaminic Activity

Research indicates that compounds related to the chromene structure exhibit antihistaminic properties. A study evaluating various chromone derivatives demonstrated that certain modifications enhance their ability to inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential applications in treating allergic conditions .

Anti-inflammatory Properties

Chromone derivatives have been reported to target cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial in inflammatory pathways. This mechanism suggests that this compound could possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Anticancer Potential

The compound's structural components may also confer anticancer properties. Chromone derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrimidine moiety may enhance these effects by modulating kinase activities associated with cancer progression .

The proposed mechanisms through which this compound exerts its biological activities include:

  • Inhibition of Histamine Receptors : This leads to reduced allergic responses.
  • Modulation of Inflammatory Pathways : By inhibiting COX and lipoxygenase enzymes, the compound may reduce inflammation.
  • Induction of Apoptosis in Cancer Cells : Through various signaling pathways, it may promote cell death in malignant cells.

In Vitro Studies

In vitro evaluations have shown that compounds similar to this compound exhibit significant potency against histamine-induced responses. For instance, certain derivatives demonstrated over 48% protection against histamine-induced convulsions in guinea pigs, indicating strong antihistaminic activity .

In Vivo Studies

Animal studies have further reinforced the potential therapeutic applications of chromone derivatives. For example, a specific derivative exhibited notable bronchodilatory effects comparable to standard treatments like aminophylline, showcasing its utility in respiratory conditions .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaAntihistaminic ActivityAnti-inflammatory ActivityAnticancer Potential
N-{4-(sulfamoyl)phenyl}-chromeneC19H19N5O5SModerateYesYes
3-(Hydroxymethyl)-chromone derivativeC16H12O3HighYesModerate
6-Methyl-chromoneC10H8O3LowYesHigh

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-13-10-11-22-21(23-13)25-31(28,29)15-8-6-14(7-9-15)24-20(27)19-12-17(26)16-4-2-3-5-18(16)30-19/h2-12H,1H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZSTCTWSQCPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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